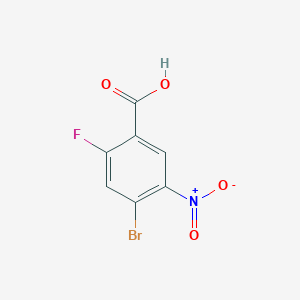

2-Bromo-N-isopropylbenzenesulfonamide

Übersicht

Beschreibung

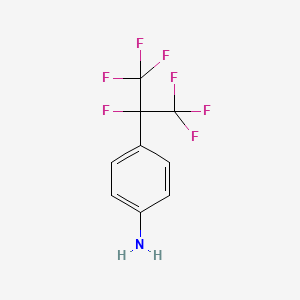

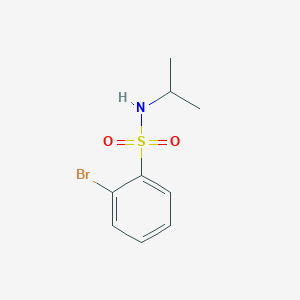

2-Bromo-N-isopropylbenzenesulfonamide is a compound that belongs to the class of organic compounds known as sulfonamides. These molecules contain a sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The bromo- and isopropyl- substituents indicate the presence of a bromine atom and an isopropyl group attached to the benzene ring of the benzenesulfonamide structure.

Synthesis Analysis

The synthesis of related brominated benzenesulfonamides can be achieved through various methods. For instance, N,N-Dibromobenzenesulfonamide, a similar compound, can be prepared in high yield and used as an effective brominating agent for carbanionic substrates under mild conditions . This suggests that a compound like 2-Bromo-N-isopropylbenzenesulfonamide could potentially be synthesized through the bromination of an appropriate isopropylbenzenesulfonamide precursor.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be determined using techniques such as X-ray diffraction. For example, the crystal structures of 8-bromo-2'-O-triisopropylbenzenesulfonyl-adenosine and its 3'-isomer have been elucidated, revealing intra-molecular stacked conformations and modes of dimer formation . Although not the same compound, this provides insight into how bromine substituents and isopropyl groups might influence the molecular conformation of 2-Bromo-N-isopropylbenzenesulfonamide.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including N-alkylation and aminohydroxylation, as demonstrated by the reaction of 2-azidobenzenesulfonamide with 5-bromopent-1-ene . This indicates that 2-Bromo-N-isopropylbenzenesulfonamide may also participate in similar reactions, potentially leading to the formation of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be characterized using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These methods allow for the determination of vibrational modes, molecular conformations, and other properties that are crucial for understanding the behavior of these compounds. The presence of a bromine atom in 2-Bromo-N-isopropylbenzenesulfonamide would likely influence its vibrational spectrum and chemical reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis of Stereoisomers : Pyridinesulfonamide derivatives, including compounds similar to 2-Bromo-N-isopropylbenzenesulfonamide, have been synthesized for their potential as novel drugs. For instance, enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized and their stereostructures investigated, including X-ray analysis, electronic circular dichroism, and optical rotation (Zhou et al., 2015).

Crystal Structure Analysis : In another study, the crystal structures of various sulfonamide compounds were determined using x-ray powder diffraction and direct space structure solution approaches. This study highlights the intricate molecular arrangements in sulfonamides, which could be relevant for 2-Bromo-N-isopropylbenzenesulfonamide (Tremayne, 2004).

Analytical and Chemical Applications

Oxidizing Titrant in Analytical Chemistry : Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant in analytical chemistry. This demonstrates the potential use of similar sulfonamides, like 2-Bromo-N-isopropylbenzenesulfonamide, in analytical procedures (Gowda et al., 1983).

Facile Preparation of Pyrroles : Sulfonamides have been used in the nucleophilic addition to bromoacetylenes for the preparation of pyrroles, indicating a potential application in organic synthesis (Yamagishi et al., 2011).

Anticancer Research

Investigation of Anticancer Activity : Certain bromo- and chloro-substituted sulfonamides have been studied for their anticancer activities, suggesting a possible avenue for researching the anticancer properties of 2-Bromo-N-isopropylbenzenesulfonamide (Zhang et al., 2010).

PI3Kα Kinase Inhibition : Research on the isomers of a pyridinesulfonamide derivative demonstrated inhibition of PI3Kα kinase, a target in cancer treatment. This suggests that similar sulfonamides might have applications in targeting specific kinases in cancer therapy (Zhou et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYLDFIXPXTZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428965 | |

| Record name | 2-Bromo-N-isopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-isopropylbenzenesulfonamide | |

CAS RN |

951883-94-6 | |

| Record name | 2-Bromo-N-isopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)